molecular formula C16H17BrN2O4 B2913669 2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide CAS No. 1797366-15-4

2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide

Cat. No.: B2913669
CAS No.: 1797366-15-4
M. Wt: 381.226
InChI Key: GMECXWIDKTVXIK-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.

    Hydroxylation: Introduction of a hydroxyl group to the propyl chain.

    Pyridinone Formation: Cyclization to form the pyridinone ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the carbonyl group in the pyridinone ring.

    Substitution: The bromine atom on the benzene ring can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups to the benzene ring.

Scientific Research Applications

2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide could have several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide
  • 2-bromo-N-(2-hydroxypropyl)-5-methoxybenzamide
  • N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide

Uniqueness

The uniqueness of 2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide lies in its specific substitution pattern, which could confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4/c1-23-12-5-6-14(17)13(8-12)16(22)18-9-11(20)10-19-7-3-2-4-15(19)21/h2-8,11,20H,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMECXWIDKTVXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(CN2C=CC=CC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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